![molecular formula C21H15Cl2N3O5 B3855317 N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-nitrobenzamide](/img/structure/B3855317.png)
N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-nitrobenzamide
Overview
Description
N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-nitrobenzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes multiple functional groups such as chloro, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate compound with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), thiols (R-SH).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxylamines or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-nitrobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoyl chloride: Shares the chlorobenzoyl functional group but lacks the nitro and methoxy groups.
N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}nicotinamide: Similar structure but with a nicotinamide group instead of a nitrobenzamide group.
Uniqueness
N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O5/c1-31-19-11-17(24-20(27)12-5-7-14(22)8-6-12)16(23)10-18(19)25-21(28)13-3-2-4-15(9-13)26(29)30/h2-11H,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBGIBXNJWATIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B3855242.png)
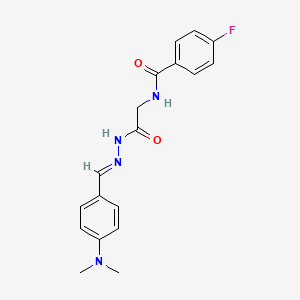
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3855265.png)
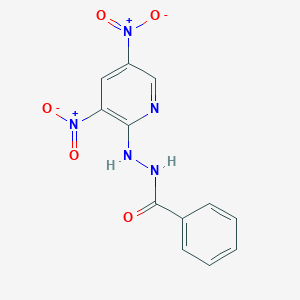
![N'-[1-(2-naphthyl)ethylidene]methanesulfonohydrazide](/img/structure/B3855275.png)
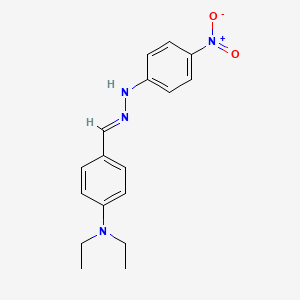
![(NZ)-N-[2,6-bis(furan-2-yl)-3-methylpiperidin-4-ylidene]hydroxylamine](/img/structure/B3855279.png)
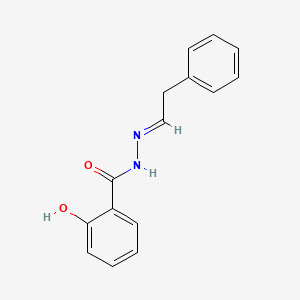
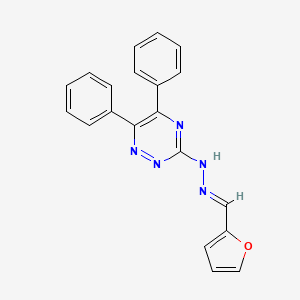
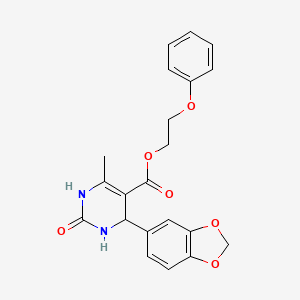
![6-({[4-(acetylamino)phenyl]amino}carbonyl)-3-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3855309.png)
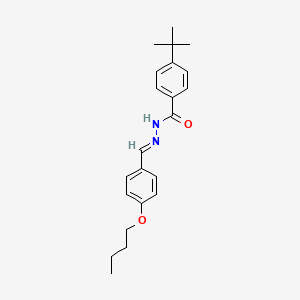
![2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetic acid](/img/structure/B3855323.png)
![5-[[3-(2-Methylphenyl)piperidin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole](/img/structure/B3855331.png)
